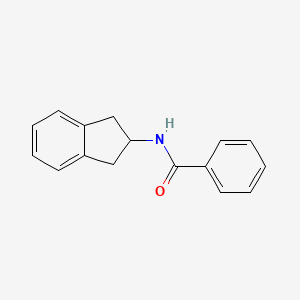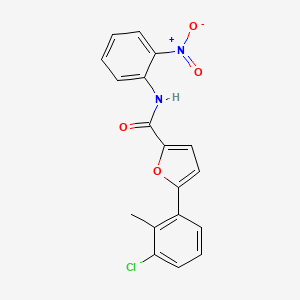![molecular formula C15H17NO4 B4923464 dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate](/img/structure/B4923464.png)
dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate, also known as DMAPMA, is a chemical compound that has gained significant attention in the field of scientific research. DMAPMA is a versatile molecule that has been used in various applications such as drug discovery, catalysis, and material science.
Mechanism of Action
The mechanism of action of dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate is not well understood, but it is believed to act as a nucleophile in various reactions. dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has been shown to react with various electrophiles, such as aldehydes and ketones, to form products via the Michael addition reaction. dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has also been shown to react with various acids, such as HCl, to form salts.
Biochemical and Physiological Effects:
The biochemical and physiological effects of dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate are not well understood, but it has been shown to have low toxicity in vitro. dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has been shown to inhibit the growth of various cancer cell lines, such as MCF-7 and A549, in vitro. dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has also been shown to have anti-inflammatory effects in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate in lab experiments include its versatility, low toxicity, and ease of synthesis. dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate can be used in various applications, such as drug discovery, catalysis, and material science. The limitations of using dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate in lab experiments include its low solubility in water and its sensitivity to air and moisture.
Future Directions
There are several future directions for the research on dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate. One direction is to explore its potential as a building block for the synthesis of novel bioactive molecules. Another direction is to explore its potential as a ligand for the synthesis of novel metal complexes. Additionally, the development of new synthetic methods for the preparation of dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate and its derivatives could lead to the discovery of new applications for this versatile molecule.
Synthesis Methods
Dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate can be synthesized using various methods, including the Knoevenagel condensation reaction. The reaction involves the condensation of dimethyl malonate with benzylamine in the presence of a base, such as sodium ethoxide. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to form dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate. The yield of dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
Dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has been used in various scientific research applications, such as drug discovery, catalysis, and material science. In drug discovery, dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has been used as a building block for the synthesis of various bioactive molecules, such as antitumor agents and anti-inflammatory agents. In catalysis, dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has been used as a ligand for the synthesis of various metal complexes, which have been used as catalysts in organic transformations. In material science, dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has been used as a monomer for the synthesis of various polymers, which have been used in various applications, such as drug delivery and tissue engineering.
properties
IUPAC Name |
dimethyl 2-[(E)-3-(benzylamino)prop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-14(17)13(15(18)20-2)9-6-10-16-11-12-7-4-3-5-8-12/h3-10,16H,11H2,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUOCTCGADJELL-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC=CNCC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=C/C=C/NCC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-[(E)-3-(benzylamino)prop-2-enylidene]propanedioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{1-[3-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4923397.png)


![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4923414.png)
![1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4923419.png)
![N~1~-cyclopropyl-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923440.png)
![methyl 4-{[4-chloro-1-(4-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B4923450.png)




![3,3'-[(4-methyl-1,3-thiazol-2-yl)imino]dipropanamide](/img/structure/B4923481.png)
